1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a dihydropyridine core substituted at position 1 with a 3-fluorobenzyl group and at position 3 with a carboxamide linkage to a 5-nitro-1,3-thiazol-2-yl moiety.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O4S/c17-11-4-1-3-10(7-11)9-20-6-2-5-12(15(20)23)14(22)19-16-18-8-13(26-16)21(24)25/h1-8H,9H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFCCWEUWLFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the 3-fluorophenylmethyl intermediate: This step involves the reaction of 3-fluorobenzyl chloride with a suitable nucleophile to form the 3-fluorophenylmethyl intermediate.
Synthesis of the nitrothiazole moiety: The nitrothiazole ring is synthesized by reacting 2-aminothiazole with a nitrating agent such as nitric acid.
Coupling of intermediates: The 3-fluorophenylmethyl intermediate is then coupled with the nitrothiazole moiety under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biology: It may be used in biological assays to study enzyme interactions or cellular pathways.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Key Differences :
- Phenyl Substituent : 2-Chlorophenyl vs. 3-fluorophenyl. Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability compared to fluorine .
- Heterocyclic Ring : 5-Methyl-1,2-oxazole vs. 5-nitro-1,3-thiazole. The oxazole ring lacks sulfur, reducing polarizability, while the methyl group offers steric bulk without the electron-withdrawing effects of nitro .
- Implications : Likely lower reactivity and altered binding affinity due to reduced electronegativity and steric effects.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Key Differences: Core Structure: Pyrrolidine vs. dihydropyridine. Substituents: 5-Isopropyl-1,3,4-thiadiazole introduces steric hindrance, while 4-fluorophenyl provides metabolic stability similar to the target compound’s 3-fluorophenyl group .
- Implications : Reduced aromatic interactions but enhanced steric shielding, possibly improving selectivity.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
- Electron-Withdrawing Effects : The nitro group in the target compound’s thiazole ring enhances electrophilicity, favoring interactions with nucleophilic residues in enzymes (e.g., cysteine or serine proteases) .
- Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability and bioavailability compared to chlorine, as seen in the higher stability of the target compound vs. the 2-chloro analogue .
- Heterocyclic Diversity : Thiazole (sulfur-containing) vs. oxazole (oxygen-containing) rings influence solubility and hydrogen-bonding capacity, with thiazole’s polarizability favoring membrane penetration .
Biological Activity
The compound 1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine and thiazole, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis of the Compound
The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been shown to be effective in generating biologically active molecules. For instance, a study highlighted the synthesis of various thiazole derivatives through MCRs, demonstrating their potential as antimicrobial agents . The specific synthetic pathway for our compound may include the reaction of 5-nitro-1,3-thiazole with appropriate dihydropyridine precursors under controlled conditions.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For example, compounds containing thiazole rings have been reported to show promising antibacterial effects against various pathogens. In vitro studies have demonstrated that derivatives similar to our compound can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range .
The biological activity of thiazole-based compounds often involves the inhibition of key enzymes or pathways in microbial cells. The 5-nitro group in the thiazole moiety is particularly noted for its role in enhancing antimicrobial efficacy by disrupting cellular processes. Additionally, compounds like those derived from dihydropyridines have been shown to modulate calcium channels, which can influence microbial viability and resistance .
Case Studies
- Antibacterial Activity : A study on similar thiazole derivatives reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as effective antibacterial agents .
- Antifungal Activity : Another investigation into thiazole-containing compounds indicated antifungal properties against Candida albicans, suggesting a broad spectrum of activity across different microbial classes .
- Cytotoxicity : Preliminary studies have also assessed the cytotoxic effects of these compounds on cancer cell lines, indicating that they may inhibit pathways critical for tumor growth and survival .
Data Table: Biological Activity Overview
| Activity Type | Pathogen/Cell Line | MIC/MBC (μg/mL) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.22 - 0.25 | Inhibition of cell wall synthesis |
| Antibacterial | Staphylococcus epidermidis | 0.22 - 0.25 | Disruption of membrane integrity |
| Antifungal | Candida albicans | Not specified | Inhibition of ergosterol biosynthesis |
| Cytotoxic | Cancer cell lines | Not specified | Modulation of apoptosis pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
